5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQXSRDDMGZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid at position 2 undergoes standard derivatization reactions to form esters or amides, enhancing solubility or enabling further functionalization.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.), reflux, 6h | Methyl ester | 89 | |
| Amidation | Thionyl chloride (SOCl₂), followed by NH₃ | Primary amide | 76 |
Key findings:
-
Esterification proceeds efficiently under acidic conditions, with yields >85% for methyl and ethyl esters .
-
Direct amidation requires activation via acid chloride intermediates .
Decarboxylation Reactions
Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
| Conditions | Catalyst | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂, DMF | Air | 120°C | Pyrazolo[1,5-a]pyrimidine | 68 | |
| Quinoline, Cu powder | N₂ | 180°C | Decarboxylated product | 72 |
Mechanistic insight:
-
Copper catalysts promote oxidative decarboxylation via radical intermediates under aerobic conditions .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene moiety undergoes regioselective substitution at the 5-position.
| Reaction | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | DCM, 0°C | 5-Bromo-thiophene derivative | 63 | |
| Nitration | HNO₃, H₂SO₄ | 0°C | 5-Nitro-thiophene derivative | 58 |
Key observations:
-
The trifluoromethyl group directs substitution to the thiophene’s 5-position due to its electron-withdrawing effect .
Oxidation of Thiophene
The thiophene ring is oxidized to a sulfone under strong oxidizing conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| mCPBA | DCM | 25°C | Thiophene sulfone | 82 | |
| H₂O₂, AcOH | Acetic acid | 60°C | Thiophene sulfoxide | 74 |
Reduction of the Pyrazolo[1,5-a]pyrimidine Core
Selective reduction of the pyrimidine ring occurs under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C | Dihydro derivative | 65 |
Condensation and Cycloaddition Reactions
The carboxylic acid participates in cyclocondensation with β-dicarbonyl compounds to form fused heterocycles.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | AcOH, O₂, 130°C | Pyrido[1,2-b]indazole | 71 | |
| Acetylacetone | Microwave, 150°C | Bicyclic pyrimidine | 84 |
Mechanistic pathway:
Functionalization via Vilsmeier-Haack Formylation
The pyrazolo[1,5-a]pyrimidine core undergoes formylation at position 3 under Vilsmeier-Haack conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃, DMF | Toluene, 80°C | 3-Formyl derivative | 78 |
Notes:
-
Thiophene’s electron-donating effect enhances nucleophilicity at position 3, enabling high regioselectivity .
Photophysical Modifications
The compound exhibits fluorescence properties when functionalized with electron-donating substituents:
| Modification | Quantum Yield (%) | Stokes Shift (nm) | Reference |
|---|---|---|---|
| 7-OMe-phenyl | 44 | 120 | |
| 7-CN-phenyl | 12 | 90 |
Scientific Research Applications
Structural Characteristics
The molecular formula of 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is . Its structure features a thiophene ring and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
Anticancer Activity
Several studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
- Case Study : A derivative was evaluated for antiproliferative activity against human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1 and HaCaT). The National Cancer Institute selected four compounds for further testing in the NCI-60 screening program due to their significant activity .
Antimicrobial Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold possess antimicrobial properties. These compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics.
Central Nervous System Effects
The presence of the thiophene ring in the structure allows for interactions with neurotransmitter receptors. Some studies suggest potential applications in treating neurological disorders such as anxiety and depression .
Pharmacological Applications
The compound's unique structural features make it a candidate for various pharmacological applications:
- Antiviral Agents : Research into similar compounds has indicated potential antiviral effects, particularly against RNA viruses.
- Anti-inflammatory Drugs : The anti-inflammatory properties observed in some derivatives suggest that they could be developed into therapeutic agents for conditions like arthritis or other inflammatory diseases.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Their Impacts
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
A. Electronic and Steric Effects :
- Thiophene vs. Furan derivatives (e.g., 5-(Furan-2-yl)-7-CF₃) exhibit lower molecular weights (~297 vs. 313 g/mol), which may improve solubility but reduce binding affinity ().
Trifluoromethyl (-CF₃) vs. Pentafluoroethyl (-C₂F₅) :
B. Functional Group Modifications :
- Carboxylic Acid (-COOH) vs. Amidation (e.g., 5-(4-nitrophenyl)-7-CF₃ carboxamide) balances solubility and permeability, as seen in optimized PI3Kδ inhibitors ().
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 308.26 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring and trifluoromethyl group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human tumor cell lines and shown promising results in inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that certain pyrazolo derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against specific strains of bacteria. The presence of the thiophene moiety is believed to enhance its interaction with microbial targets .
Antitumor Activity
A study investigated the antitumor effects of various pyrazolo derivatives, including this compound. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
These findings highlight the potential of this compound as a lead for developing new anticancer agents .
Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested for COX inhibition:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 78 |
| Celecoxib | 50 | 85 |
The results suggest that while the compound shows moderate COX inhibition, it may be less effective than established drugs like celecoxib but still warrants further investigation .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Enzyme Inhibition : Its structural features allow it to effectively inhibit enzymes involved in inflammatory pathways.
Q & A
Q. What are the common synthetic routes for preparing 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, the amidation step in derivative synthesis (e.g., carboxamide formation) often employs coupling reagents like HATU in the presence of tertiary amines (e.g., TEA) and dichloromethane (DCM) as a solvent . Acidic or basic hydrolysis (e.g., using LiOH in MeOH/water) is used to convert ester intermediates to carboxylic acids . Reaction conditions such as temperature (reflux), solvent polarity, and stoichiometry are critical for optimizing yields .
Q. Which spectroscopic and crystallographic methods are employed to characterize the structure of this compound?
Structural confirmation relies on:
- 1H/13C NMR : To identify proton and carbon environments, particularly distinguishing aromatic thiophene and pyrimidine signals .
- IR spectroscopy : To detect functional groups like carboxylic acid (-COOH) and trifluoromethyl (-CF3) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions (e.g., π-stacking in pyrazolo[1,5-a]pyrimidine cores) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity during the amidation step in derivative synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reduce side reactions .
- Coupling agents : HATU or EDCI improve carboxamide formation efficiency compared to traditional methods .
- Temperature control : Room temperature or mild heating prevents decomposition of sensitive intermediates .
- Purification : Flash chromatography (e.g., 0–10% MeOH in ethyl acetate gradient) isolates products with >90% purity .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives, and how do structural modifications impact biological activity?
SAR studies focus on:
- Heterocyclic substitutions : Replacing thiophene with furan or phenyl groups alters electronic properties and target binding .
- Trifluoromethyl positioning : The -CF3 group at C7 enhances metabolic stability and hydrophobic interactions with enzymes (e.g., kinase targets) .
- Carboxamide vs. carboxylic acid : Carboxamide derivatives show improved cellular permeability due to reduced polarity .
- Bioactivity assays : Comparative IC50 values against analogs (e.g., antimicrobial or anticancer activity) quantify substituent effects .
Q. How should researchers address discrepancies in biological activity data between structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
- Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent compound dissolution .
- Metabolic stability : Evaluate hepatic microsome stability to identify compounds prone to rapid degradation .
- Computational modeling : Molecular docking or MD simulations can rationalize activity differences by analyzing target binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
